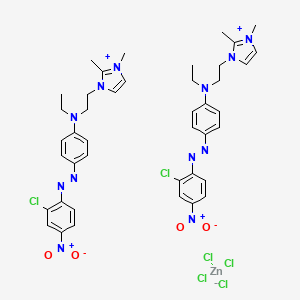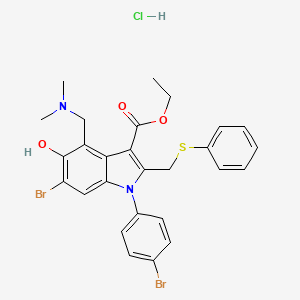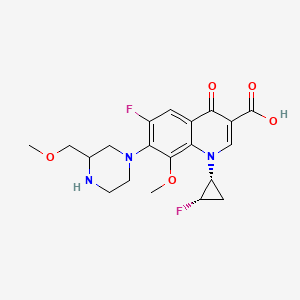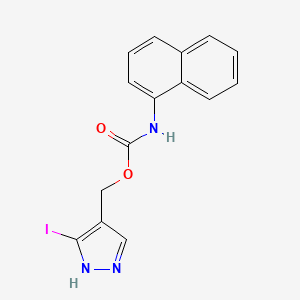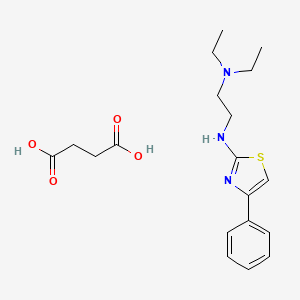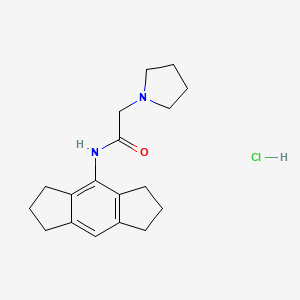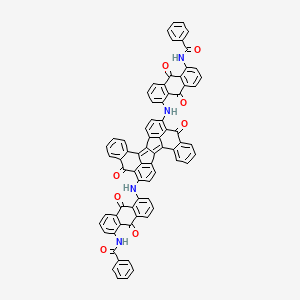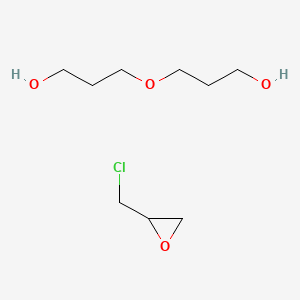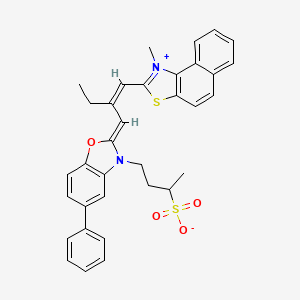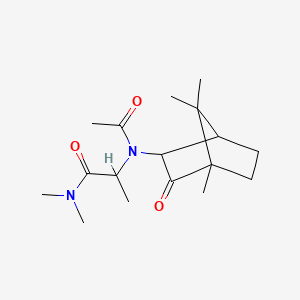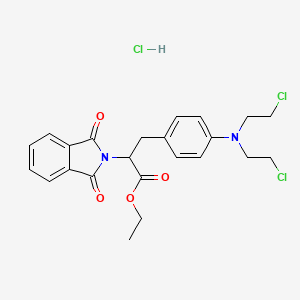
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a bromine atom and a piperazine moiety, which are often associated with biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the formation of the oxazole ring, followed by the introduction of the bromine atom and the piperazine moiety. Common reagents and conditions might include:
Oxazole formation: Using reagents like acetic anhydride and ammonium acetate.
Bromination: Employing bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine introduction: Utilizing piperazine derivatives in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions or nucleophilic substitution with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxazole derivatives with additional functional groups.
Reduction: Could produce reduced forms of the compound with altered functional groups.
Substitution: Might result in new heterocyclic compounds with different substituents.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science or as a catalyst.
Mécanisme D'action
The mechanism of action of Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.
Enzyme inhibition: Modulating the activity of enzymes involved in metabolic pathways.
Signal transduction: Affecting intracellular signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo(4,5-b)pyridin-2(3H)-one derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine moiety with various functional groups.
Uniqueness
Oxazolo(4,5-b)pyridin-2(3H)-one, 6-bromo-3-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific combination of the oxazole ring, bromine atom, and piperazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
134337-08-9 |
|---|---|
Formule moléculaire |
C18H19BrN4O2 |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
6-bromo-3-[2-(4-phenylpiperazin-1-yl)ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C18H19BrN4O2/c19-14-12-16-17(20-13-14)23(18(24)25-16)11-8-21-6-9-22(10-7-21)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2 |
Clé InChI |
SYYLHCYCFMXSON-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2C3=C(C=C(C=N3)Br)OC2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


